1-(2-(2-(2-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(thiophen-2-yl)urea
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Description
1-(2-(2-(2-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C17H14FN5OS2 and its molecular weight is 387.45. The purity is usually 95%.
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Biological Activity
The compound 1-(2-(2-(2-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(thiophen-2-yl)urea represents a novel class of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds have gained attention due to their diverse biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic properties. This article aims to consolidate current research findings on the biological activity of this specific compound and related derivatives.
Chemical Structure and Properties
The molecular formula of the compound is C22H21FN4O4S, with a molecular weight of approximately 456.5 g/mol. The structure features a thiazolo[3,2-b][1,2,4]triazole ring system fused with a thiophene moiety and a fluorophenyl group. This unique arrangement contributes to its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C22H21FN4O4S |
Molecular Weight | 456.5 g/mol |
IUPAC Name | N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-(thiophen-2-yl)urea |
Mechanism of Action | Interaction with molecular targets via hydrogen bonding and modulation of enzyme activity |
Antimicrobial Activity
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial properties. For instance:
- Compounds in this class have shown effectiveness against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans .
- A study reported that certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 16 µg/mL against C. albicans, indicating potent antifungal activity .
Anticancer Potential
The anticancer activity of thiazolo[3,2-b][1,2,4]triazole derivatives has been explored in several studies:
- In vitro assays revealed that these compounds can inhibit cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231 .
- The mechanism appears to involve disruption of microtubule formation and induction of apoptosis in cancer cells .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of these compounds has also been investigated:
- Studies have indicated that thiazolo[3,2-b][1,2,4]triazole derivatives can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes .
- Analgesic effects were noted in animal models with compounds demonstrating significant reductions in pain response similar to standard analgesics .
Case Study 1: Antimicrobial Activity
A recent study synthesized a series of thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their antimicrobial efficacy. The most active compound exhibited an MIC value significantly lower than conventional antibiotics against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of these derivatives:
- A specific derivative was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.
- The compound's selectivity for cancer cells over normal cells was highlighted by its high IC50 value against non-cancerous cell lines.
Properties
IUPAC Name |
1-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5OS2/c18-13-5-2-1-4-12(13)15-21-17-23(22-15)11(10-26-17)7-8-19-16(24)20-14-6-3-9-25-14/h1-6,9-10H,7-8H2,(H2,19,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMVYJJUKNTAAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)NC4=CC=CS4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.